4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride
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Overview
Description
4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring substituted with a 4-chlorophenyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with a thiazole precursor. One common method includes the cyclization of 4-chlorophenylhydrazine with a thioamide under acidic conditions to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine hydrochloride: A precursor in the synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-1,3-thiazole hydrochloride.
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a 4-chlorophenyl group and a hydrazinyl group on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S.ClH/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11;/h1-5H,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLQBZOLTUVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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